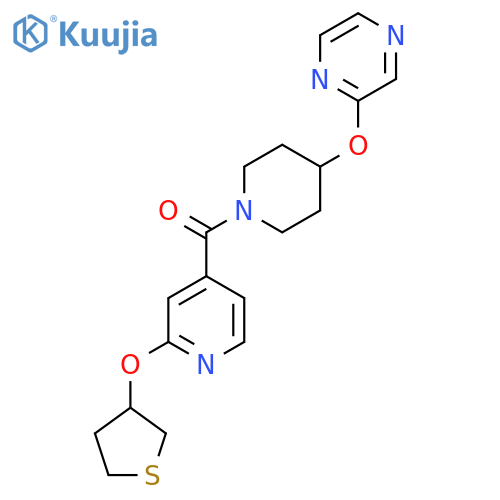Cas no 2034362-31-5 ((4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone)
本品は、(4-(ピラジン-2-イルオキシ)ピペリジン-1-イル)(2-((テトラヒドロチオフェン-3-イル)オキシ)ピリジン-4-イル)メタノンという複雑な構造を持つ化合物です。ピラジン環とピペリジン環、およびピリジン環とテトラヒドロチオフェン環を有するハイブリッド分子として設計されており、高い分子多様性が特徴です。特に、複数のヘテロ原子を含む構造は、医薬品開発における標的タンパク質との特異的相互作用が期待されます。優れた溶解性と安定性を示し、創薬研究におけるリード化合物としての応用が可能です。また、分子内の酸素原子と硫黄原子の配置により、特異的な電子特性を有しています。

2034362-31-5 structure
商品名:(4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone 化学的及び物理的性質
名前と識別子
-
- 2034362-31-5
- (4-pyrazin-2-yloxypiperidin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone
- 2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine
- (4-(pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- F6475-7490
- AKOS025317729
- (4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
-
- インチ: 1S/C19H22N4O3S/c24-19(14-1-5-21-17(11-14)26-16-4-10-27-13-16)23-8-2-15(3-9-23)25-18-12-20-6-7-22-18/h1,5-7,11-12,15-16H,2-4,8-10,13H2
- InChIKey: YJOKZRYRDTZXDA-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C1)OC1C=C(C=CN=1)C(N1CCC(CC1)OC1C=NC=CN=1)=O
計算された属性
- せいみつぶんしりょう: 386.14126175g/mol
- どういたいしつりょう: 386.14126175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 490
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6475-7490-40mg |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 40mg |
$210.0 | 2023-07-05 | |
| Life Chemicals | F6475-7490-10μmol |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 10μl |
$103.5 | 2023-07-05 | |
| Life Chemicals | F6475-7490-1mg |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 1mg |
$81.0 | 2023-07-05 | |
| Life Chemicals | F6475-7490-4mg |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 4mg |
$99.0 | 2023-07-05 | |
| Life Chemicals | F6475-7490-25mg |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 25mg |
$163.5 | 2023-07-05 | |
| Life Chemicals | F6475-7490-20μmol |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 20μl |
$118.5 | 2023-07-05 | |
| Life Chemicals | F6475-7490-20mg |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 20mg |
$148.5 | 2023-07-05 | |
| Life Chemicals | F6475-7490-75mg |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 75mg |
$312.0 | 2023-07-05 | |
| Life Chemicals | F6475-7490-5mg |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 5mg |
$103.5 | 2023-07-05 | |
| Life Chemicals | F6475-7490-3mg |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 3mg |
$94.5 | 2023-07-05 |
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone 関連文献
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
2034362-31-5 ((4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone) 関連製品
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
